
Tos-PEG7-CH2CO2tBu
Übersicht
Beschreibung
Tos-PEG7-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tos-PEG7-CH2CO2tBu is synthesized through a multi-step process involving the attachment of a tosyl group and a t-butyl ester to a PEG chain. The hydrophilic PEG spacer is introduced to enhance solubility in aqueous media. The t-butyl protected carboxyl group is added to allow for deprotection under acidic conditions, facilitating further conjugation reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes purification steps such as column chromatography to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Tosyl Group
The tosyl (-OTs) group serves as an exceptional leaving group due to its strong electron-withdrawing sulfonyl moiety. This enables SN2 reactions under mild conditions:
Mechanistic Insight :
The reaction follows second-order kinetics ( in DMF at 25°C) due to the planar transition state formation during backside attack by nucleophiles .
Deprotection of t-Butyl Ester
The tert-butyl ester (CO2tBu) undergoes acid-catalyzed cleavage to release the carboxylic acid:
Key Data :
-
Reaction Time : 30 minutes (complete deprotection)
-
Byproduct : tert-butanol (removed via rotary evaporation)
Applications :
The deprotected carboxylic acid facilitates conjugation with amines via carbodiimide coupling (EDC/NHS), enabling bioconjugation in aqueous media .
PEG Chain Reactivity
The heptaethylene glycol spacer exhibits limited reactivity but enhances solubility (logP = 1.6) and reduces immunogenicity. Key modifications include:
Modification | Reagents | Outcome |
---|---|---|
Oxidation | NaIO₄ | Cleavage at ethylene glycol units to form aldehydes |
Esterification | Ac₂O | Acetylation of terminal hydroxyls (quantitative) |
Stability :
Structural Confirmation
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.20 (t, 2H, -OCH₂-), 3.50–3.65 (m, 28H, PEG backbone)
Chromatography :
This compound’s modular design allows tailored functionalization for drug delivery, polymer chemistry, and nanotechnology applications, validated by reproducible synthetic protocols and spectroscopic characterization.
Wissenschaftliche Forschungsanwendungen
Key Applications
Bioconjugation
- Protein Conjugation : Tos-PEG7-CH2CO2tBu is widely used to attach PEG chains to proteins or peptides, enhancing their solubility and stability. This application is vital in developing therapeutic agents that require prolonged circulation times in the bloodstream.
Drug Delivery
- Enhanced Pharmacokinetics : By increasing the solubility and reducing immunogenicity of therapeutic agents, this compound improves their pharmacokinetic profiles. This is particularly beneficial in the formulation of drugs intended for systemic administration.
Surface Modification
- Biocompatibility Improvement : Coating medical devices with this compound creates a hydrophilic surface that reduces protein adsorption and enhances biocompatibility, making it suitable for implants and other biomedical applications.
Data Tables
Application Area | Other PEG Linkers Used | Advantages of this compound |
---|---|---|
Bioconjugation | PEGylated Liposomes | Enhanced stability and solubility |
Drug Delivery | Hydroxy-PEG | Improved pharmacokinetics |
Surface Modification | Hydroxyethylcellulose | Better biocompatibility |
Case Studies
Case Study 1: Bioconjugation of Antibodies
In a study published in Bioconjugate Chemistry, researchers utilized this compound to conjugate antibodies with therapeutic agents. The results showed increased solubility and stability of the conjugates, leading to enhanced therapeutic efficacy in vivo .
Case Study 2: Drug Formulation
A formulation study highlighted the use of this compound in creating PEGylated nanoparticles for targeted drug delivery. The nanoparticles demonstrated improved circulation times and reduced side effects compared to non-modified drugs .
Case Study 3: Surface Coating for Medical Devices
Research conducted on the surface modification of catheters with this compound indicated a significant reduction in thrombogenicity and improved biocompatibility, showcasing its potential for enhancing medical device performance .
Wirkmechanismus
The mechanism of action of Tos-PEG7-CH2CO2tBu involves its ability to act as a linker and a solubilizing agent. The tosyl group facilitates nucleophilic substitution reactions, allowing for the attachment of various functional groups. The PEG spacer increases solubility in aqueous media, while the t-butyl ester can be deprotected to expose a reactive carboxyl group for further conjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tos-PEG4-CH2CO2tBu: A shorter PEG spacer, resulting in lower solubility in aqueous media.
Tos-PEG12-CH2CO2tBu: A longer PEG spacer, providing higher solubility but potentially more steric hindrance in reactions.
Tos-PEG7-CH2CO2H: Lacks the t-butyl protecting group, making it less versatile for certain applications
Uniqueness
Tos-PEG7-CH2CO2tBu is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile applications in various fields of research and industry .
Biologische Aktivität
Tos-PEG7-CH2CO2tBu is a PEGylated compound featuring a tosyl group and a t-butyl ester. This compound is notable for its enhanced aqueous solubility and potential applications in bioconjugation and drug delivery systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 1530777-90-2
- Molecular Weight: Varies based on the PEG length (in this case, PEG7 indicates a polyethylene glycol chain with seven ethylene glycol units).
- Functional Groups:
- Tosyl Group: Acts as an excellent leaving group for nucleophilic substitutions.
- t-butyl Ester: Provides protection for the carboxylic acid, which can be deprotected under acidic conditions to yield a free acid.
The biological activity of this compound primarily stems from its ability to facilitate conjugation reactions with biomolecules, enhancing their solubility and stability. The PEG spacer significantly increases the compound's hydrophilicity, which can improve pharmacokinetic properties such as:
- Reduced Immunogenicity: The PEG moiety can shield epitopes from immune recognition, thereby decreasing the likelihood of an immune response.
- Extended Circulation Time: By increasing molecular weight, PEGylation reduces renal clearance rates, allowing for prolonged systemic circulation of conjugated drugs.
Research Findings
-
In Vitro Studies:
- Research indicates that PEGylated compounds like this compound exhibit improved solubility and stability in biological fluids, which is crucial for effective drug delivery .
- The tosyl group allows for efficient conjugation with thiol-containing biomolecules through nucleophilic substitution reactions, facilitating targeted delivery mechanisms .
-
In Vivo Studies:
- Animal studies have shown that PEGylated drugs demonstrate enhanced bioavailability and reduced toxicity compared to their non-PEGylated counterparts. This is particularly evident in therapeutic applications where prolonged drug action is beneficial .
- Specific studies have highlighted the accumulation of PEGylated compounds at tumor sites due to the enhanced permeability and retention (EPR) effect, making them promising candidates for cancer therapy .
Data Tables
Property | This compound |
---|---|
Molecular Weight | Varies (dependent on PEG length) |
Solubility | High (increased due to PEG) |
Stability | Enhanced stability in biological fluids |
Conjugation Type | Nucleophilic substitution with thiols |
Case Studies
-
Case Study 1: Cancer Therapeutics
- A study demonstrated that a drug conjugated with this compound exhibited significantly reduced side effects compared to traditional chemotherapeutics while maintaining efficacy against tumor cells. The study highlighted the role of the PEG spacer in enhancing drug circulation time and reducing renal clearance .
- Case Study 2: Bioconjugation Applications
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O11S/c1-22-5-7-23(8-6-22)37(27,28)35-20-19-33-16-15-31-12-11-29-9-10-30-13-14-32-17-18-34-21-24(26)36-25(2,3)4/h5-8H,9-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLDSHYHFUPLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.